molecular formula C22H19N3OS B2639901 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(ethylthio)benzamide CAS No. 922696-95-5

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(ethylthio)benzamide

Cat. No. B2639901
CAS RN: 922696-95-5
M. Wt: 373.47
InChI Key: KYSZOQXTOHLGCG-UHFFFAOYSA-N
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Description

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(ethylthio)benzamide, also known as BIBX1382, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of tyrosine kinase inhibitors, which are drugs that target specific enzymes involved in cell signaling pathways. In

Scientific Research Applications

Synthesis and Characterization

Benzimidazole derivatives are synthesized through various chemical reactions, aiming to explore their potential applications in medicinal chemistry. For instance, the synthesis of novel benzimidazole compounds involves reactions that yield biologically active molecules, indicating their importance in drug discovery and development processes. These compounds are characterized using techniques like IR, NMR, and MS, which provide insights into their structural properties (Elmagd et al., 2017).

Biological Activities

The benzimidazole derivatives exhibit a wide range of biological activities. Antimicrobial, anti-inflammatory, and anticancer activities are among the most researched applications. These compounds have been evaluated against various bacterial and fungal strains, showing promising results as potential antimicrobial agents. Additionally, some derivatives demonstrate significant anticancer activities, highlighting their potential in cancer therapy research (Jafar et al., 2010).

Anticancer Evaluation

A detailed study on the anticancer evaluation of benzimidazole derivatives showcases their effectiveness against multiple cancer cell lines. This research not only explores the anticancer potential of these compounds but also investigates their mechanism of action, providing a foundational understanding for the development of novel anticancer therapies (Abd El‐All et al., 2015).

Molecular Modeling and QSAR Studies

Quantitative structure-activity relationship (QSAR) and molecular modeling studies on benzimidazole derivatives offer valuable insights into their pharmacological activities. These studies help in understanding the structural features required for biological activity, guiding the design of more effective and selective therapeutic agents (Tomorowicz et al., 2020).

properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS/c1-2-27-18-13-9-16(10-14-18)22(26)23-17-11-7-15(8-12-17)21-24-19-5-3-4-6-20(19)25-21/h3-14H,2H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSZOQXTOHLGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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